2-(四乙酰葡糖基)甘油

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

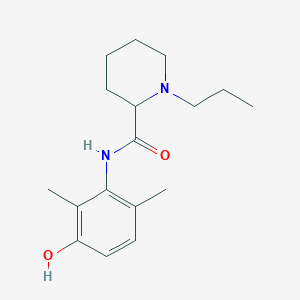

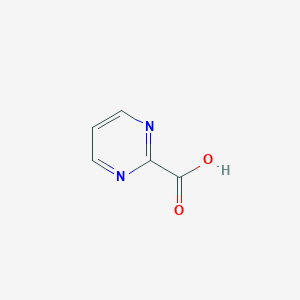

2-(Tetraacetylglucosido)glycerol is a derivative in the class of glycerolipids, which are compounds consisting of glycerol linked to fatty acids and other substituents. The synthesis and study of such compounds are of interest due to their potential applications in various fields including biochemistry, organic chemistry, and materials science.

Synthesis Analysis

The synthesis of glycerol derivatives typically involves chemical reactions that modify the glycerol molecule by adding fatty acids, protective groups, or other chemical entities. For instance, the synthesis of 2-nitroglycals from glycals using a specific reagent system and the base-catalyzed Ferrier rearrangement of acetylated 2-nitroglycals demonstrates the complexity and versatility of glycerol chemistry (Suresh Dharuman et al., 2013). Additionally, methods for synthesizing mixed-acid 1,2-diacylglycerols from glycidol or 3-chloro-1,2-propanediol have been described, showcasing the variety of approaches to glycerol derivative synthesis (C. M. Lok, 1978).

Molecular Structure Analysis

The molecular structure of glycerol derivatives like 2-(Tetraacetylglucosido)glycerol can be elucidated using techniques such as NMR spectroscopy. For example, the rapid quantitative determination by 13C NMR of the composition of acetylglycerol mixtures highlights the use of spectroscopic methods in analyzing the structure of glycerol derivatives (Abraham Casas et al., 2012).

Chemical Reactions and Properties

Glycerol derivatives undergo various chemical reactions that modify their properties. The synthesis and reactions of glycosyl glycerides, for example, involve multiple steps including acylation, glycosylation, and protective group manipulations, which impact their chemical properties and functionality (H. Wehrli & Y. Pomeranz, 1969).

Physical Properties Analysis

The physical properties of glycerol derivatives, such as solubility, melting point, and viscosity, are crucial for their applications. The study of glycerol dialkyl glycerol tetraether (GDGT) lipids, for instance, provides insights into the physical properties that make these compounds suitable as biomarkers in environmental samples (Stefan Schouten et al., 2013).

Chemical Properties Analysis

The chemical properties of glycerol derivatives are determined by their functional groups and structural arrangement. These properties influence their reactivity, stability, and interactions with other molecules. The acetylation of glycerol over amberlyst-15, for example, highlights the influence of reaction parameters on the chemical properties of glycerol derivatives, such as the formation of mono-, di-, and triacetylated glycerols (Liming Zhou et al., 2012).

科学研究应用

代谢综合征治疗的合成和分析

探索了新型甘油脂的合成,包括与 2-(四乙酰葡糖基)甘油相似的化合物,用于治疗代谢综合征。这些化合物在雄性 Wistar 大鼠身上进行了体内测试,显示出作为治疗新线索的潜力,因为它们能够提高胰岛素敏感性、降低血脂水平、增强脂肪酸氧化和促进抗炎。这表明针对代谢紊乱的治疗的发展是一个有希望的途径 (Jorgensen 等人,2009).

肠道水分吸收增强

对甘油(与 2-(四乙酰葡糖基)甘油相关的成分)的研究表明,它能有效增强大鼠的肠道水分吸收和钠转运。当甘油用于高能量饮料时,这种特性尤为明显,表明在改善医疗和运动营养中的水化和营养吸收方面具有潜在应用 (Wapnir 等人,1996).

肠外营养潜力

合成了与 2-(四乙酰葡糖基)甘油在结构上相关的化合物的单酰甘油和三酰甘油形式,并评估了它们作为肠外营养剂的潜力。这些研究表明,当这些甘油静脉注射时,可以安全有效地提供代谢能量,为其在临床营养和肠外喂养中的应用开辟了可能性 (Birkhahn 等人,1997).

单酰基甘油脂酶抑制研究

一项针对单酰基甘油脂酶(内源性大麻素和前列腺素信号系统中的关键酶)抑制的研究,突出了甘油衍生物的潜在治疗应用。这项研究表明,2-(四乙酰葡糖基)甘油等化合物由于能够调节关键的生化途径,在治疗以炎症为特征的神经系统疾病方面可能很有价值 (Pasquarelli 等人,2015).

冷冻保存和精液质量

甘油被广泛用于冷冻保存,以在冷冻过程中保护细胞。一项比较犬精液冷冻保存过程中单次和分次添加甘油的研究发现,两种方法之间精液质量在解冻后没有显着差异。这项研究有助于了解甘油在低温生物学中的作用及其在兽医和人类生殖技术中的潜在应用 (Silva 等人,2003).

未来方向

While specific future directions for 2-(Tetraacetylglucosido)glycerol are not available, glycerol, a related compound, has over 1500 known end uses, including applications in cosmetics, toiletries, personal care products, pharmaceutical formulations, and foodstuffs . This suggests potential for diverse applications of 2-(Tetraacetylglucosido)glycerol in the future.

属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(1,3-dihydroxypropan-2-yloxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O12/c1-8(20)24-7-13-14(25-9(2)21)15(26-10(3)22)16(27-11(4)23)17(29-13)28-12(5-18)6-19/h12-19H,5-7H2,1-4H3/t13-,14-,15+,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWUDSNITUMJJW-NQNKBUKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(CO)CO)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(CO)CO)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433618 |

Source

|

| Record name | 2-(Tetraacetylglucosido)glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tetraacetylglucosido)glycerol | |

CAS RN |

157024-67-4 |

Source

|

| Record name | 2-(Tetraacetylglucosido)glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B30485.png)

![N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide](/img/structure/B30487.png)

![2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide](/img/structure/B30506.png)

![4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B30508.png)